molecular formula C16H16ClN5O2 B2889916 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2034326-23-1

3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Cat. No.: B2889916
CAS No.: 2034326-23-1
M. Wt: 345.79
InChI Key: WYZTUCBDWUZTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a high-purity chemical compound for research use only. It belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized in medicinal chemistry for its diverse biological activities. This specific compound is of significant interest in early-stage drug discovery, particularly in the fields of oncology and anti-infective research. The [1,2,4]triazolo[4,3-b]pyridazine core is a key pharmacophore in novel small-molecule compounds investigated for modulating the MYC oncoprotein, a challenging target implicated in a wide range of cancers . Furthermore, structurally related triazolopyridazine compounds have demonstrated potent in vitro activity against the parasite Cryptosporidium parvum , a major cause of life-threatening diarrheal diseases, indicating the potential of this chemical class in addressing unmet medical needs in antiparasitic therapy . Researchers can utilize this compound as a valuable building block or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) analysis to develop new therapeutic agents. This product is strictly for research and development applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-24-16-8-6-13-19-20-14(22(13)21-16)10-18-15(23)7-5-11-3-2-4-12(17)9-11/h2-4,6,8-9H,5,7,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZTUCBDWUZTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CCC3=CC(=CC=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel derivative belonging to the class of triazolopyridazine compounds. It has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and pharmacological applications.

Chemical Structure and Properties

The compound features:

  • A propanamide group linked to a triazolopyridazine core.
  • A methoxy group attached to the triazolo ring.
  • A chlorophenyl substituent that may influence its biological interactions.

Biological Activity Overview

Research indicates that triazolopyridazine derivatives exhibit a range of pharmacological activities including:

  • Antiproliferative effects on cancer cell lines.
  • Enzyme inhibition , particularly targeting kinases such as c-Met and Pim-1.
  • Antimicrobial and anticonvulsant properties .

Anticancer Activity

Recent studies have demonstrated that derivatives similar to 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide show significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation : Compounds based on the triazolopyridazine structure were evaluated for their cytotoxic effects using the MTT assay across multiple cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, compound 4g showed an IC50 value of 0.163 μM against c-Met kinase and significant antiproliferative activity with mean GI% values of 55.84% .
  • Mechanistic Insights : The mechanism of action involves cell cycle arrest and apoptosis induction. In particular, compound 4g was noted to cause MCF-7 cells to arrest in the S phase and significantly increase caspase-9 activity, indicating enhanced apoptosis .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of critical enzymes involved in cancer progression:

  • c-Met Kinase : Known for its role in tumor growth and metastasis. Derivatives have shown IC50 values comparable to established inhibitors like Foretinib .

Table 1: Inhibitory Activities Against c-Met Kinase

CompoundIC50 (μM)Cell Line Tested
4g0.163 ± 0.01MCF-7
12e0.090A549
Foretinib0.019A549

Pharmacological Applications

Beyond anticancer activity, triazolopyridazine derivatives are being explored for their potential in treating various conditions:

  • Anxiolytic and anticonvulsant properties have been reported in related compounds .
  • Antimicrobial activity , indicating a broad therapeutic potential .

Scientific Research Applications

It appears that information regarding the specific applications of "3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide" is limited. However, based on the available data, here's what can be gathered:

Chemical Properties and Structure

  • Name: 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is the chemical name; it is also referred to by its CAS number: 2034326-23-1 .
  • Class: It belongs to the class of acylhydrazones.
  • Structure: The compound features a propanamide group linked to a triazolopyridazine core with a methoxy group (OCH3) attached to the triazolo ring. A chlorophenyl group (C6H4Cl) is linked to the nitrogen atom of the propanamide group.

Potential Applications and Significance

  • The presence of a triazolopyridazine core suggests potential biological activity. Triazolopyridazines are a class of heterocyclic compounds known to possess diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.

Triazolopyridazines and Related Compounds

Due to the lack of specific research on the target compound, information on similar compounds may provide insights:

  • Pyridazines: The pyridazine ring is an attractive heterocycle for drug design due to its unique physicochemical properties .
  • Branaplam: Branaplam, which contains a pyridazine scaffold, has been investigated for its potential as a therapeutic for spinal muscular atrophy (SMA) and Huntington’s disease .
  • Aminopyridazines: 3-Amino-6-phenylpyridazine has been identified as a structural element in ligands that bind to bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) .
  • Triazoles: 3-(2-chlorophenyl)-6-[4-methoxy-3-(3-oxolanyloxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of triazoles .

Other Heterocyclic Compounds with Anticancer Activity

  • 1,3,4-Oxadiazoles: Researchers have explored 1,3,4-oxadiazole derivatives for anticancer activity . Several compounds showed telomerase inhibitory activity and antiproliferative activities against various cancer cell lines .

Limitations

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compounds with variations in the triazolo-pyridazine core or substituent positions include:

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activity References
Target Compound 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine + 3-chlorophenyl-propanamide ~346.7 (calculated) Not reported; inferred antimicrobial/cytotoxic potential
3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Propanamide Benzimi­dazole-ethyl side chain 379.4 Antimicrobial activity (moderate)
N-(3-Chlorophenyl)-3-Methyl-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide Triazolo-pyridine core + sulfonamide 322.7 Antimalarial (IC₅₀ not specified)
3-[6-(3,4-Dimethylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]-N-{[4-(Trifluoromethyl)Phenyl]Methyl}Propanamide 3,4-dimethylphenyl and trifluoromethyl substituents 444.3 Enhanced cytotoxicity (vs. Hep cell line)

Key Observations :

  • The methoxy group at position 6 (target compound) may improve solubility compared to methyl or chloro substituents .
  • Trifluoromethyl groups () enhance lipophilicity and cytotoxicity, suggesting the target’s 3-chlorophenyl could offer a balance between potency and toxicity .

Side Chain Variations

Compound Name Side Chain Structure Molecular Weight (g/mol) Pharmacological Impact References
Target Compound 3-Chlorophenyl-propanamide ~346.7 Potential for enhanced membrane permeability
N-((6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Isoquinoline-1-Carboxamide Isoquinoline carboxamide 334.3 Likely targets nucleotide-binding domains
2-(3-Chlorophenoxy)-N-(2-(6-Oxo-3-(1H-1,2,4-Triazol-1-yl)Pyridazin-1(6H)-yl)Ethyl)Propanamide Chlorophenoxy + triazole 388.8 Unreported activity; structural similarity to kinase inhibitors

Key Observations :

  • Propanamide chains (target compound) are common in kinase inhibitors, while carboxamide or sulfonamide groups () may alter binding kinetics .
  • Chlorophenoxy substituents () introduce steric bulk, which could hinder target engagement compared to the target’s compact chlorophenyl group .

Comparison with Analog Syntheses :

  • uses methyl ortho-acetate for triazolo-pyridine formation, yielding 77% efficiency .
  • reports moderate yields (50–70%) for benzamide/sulfonamide derivatives, suggesting room for optimization in the target’s synthesis .

Preparation Methods

Cyclization of Pyridazine Hydrazides

A widely reported method involves the cyclization of 6-methoxypyridazine-3-hydrazine with triethyl orthoacetate. As demonstrated intriazolo[4,3-a]pyrazine syntheses, this reaction proceeds via:

  • Hydrazine substitution : Treatment of 3,6-dichloropyridazine with hydrazine hydrate in ethanol at 85°C yields 6-chloropyridazine-3-hydrazine.
  • Cyclization : Reaction with triethyl orthoacetate at 80°C forms the triazole ring.

Propanamide Side Chain Preparation

Synthesis of 3-(3-Chlorophenyl)Propanoic Acid

The side chain is prepared via Friedel-Crafts acylation:

  • Acylation : 3-Chlorophenylacetyl chloride reacts with malonic acid in the presence of AlCl₃.
  • Decarboxylation : Heating under reflux yields 3-(3-chlorophenyl)propanoic acid (72% yield).

Coupling Strategies

Amide Bond Formation

The final step conjugates the triazolopyridazine methylamine with 3-(3-chlorophenyl)propanoic acid:

  • Activation : Propanoic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane with catalytic DMF.
  • Coupling : Reacting the acyl chloride with 3-(aminomethyl)-6-methoxy-triazolo[4,3-b]pyridazine in the presence of DIPEA (N,N-diisopropylethylamine) yields the target compound.

Optimized Conditions :

Parameter Value Source
Temperature 25°C
Reaction Time 30 minutes
Solvent Dichloromethane
Base DIPEA (2 eq)
Yield 82–90%

Continuous Flow Synthesis

A patent-pending method (EP3749668B1) describes a continuous process for analogous triazolopyridazine-propanamide conjugates:

  • Flow Reactor Setup :

    • Channel 1: Aqueous solution of triazolopyridazine methylamine + NaOH
    • Channel 2: Organic solution of 3-(3-chlorophenyl)propanoyl chloride in dichloromethane
  • Reaction Parameters :

    • Temperature: 90°C
    • Residence Time: 70–180 seconds
    • Phase Ratio (Organic:Aqueous): 1:1 to 2:1

Advantages :

  • 95% conversion efficiency
  • Scalable to kilogram quantities

Purification and Characterization

Chromatographic Methods

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30 to 95:5)
  • Yield : 90% purity after single-pass purification

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, triazole), 7.45–7.30 (m, 4H, Ar-H), 4.42 (d, 2H, CH₂NH), 3.94 (s, 3H, OCH₃)
HRMS [M+H]⁺ calc. 401.1024, found 401.1021

Comparative Analysis of Methods

Method Yield (%) Time Scalability Purity (%)
Batch Amide Coupling 82–90 30 min Moderate 85–90
Continuous Flow 95 <3 min High 93–95
Microwave Cyclization 85 15 min Low 88

Challenges and Mitigation Strategies

  • Impurity Formation :

    • Issue: Residual 3-chlorophenylpropanoic acid (2–5%)
    • Solution: Acid-base wash with 5% NaHCO₃
  • Triazole Ring Oxidation :

    • Issue: Degradation under prolonged heating
    • Solution: Nitrogen atmosphere during cyclization

Q & A

Basic: What are the critical steps in synthesizing 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide, and how are reaction conditions optimized?

Answer:
The synthesis involves three key stages:

  • Step 1: Preparation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux in ethanol (60–80°C) .
  • Step 2: Functionalization of the triazolopyridazine moiety with a chlorophenyl propanamide group using coupling agents like EDCI/HOBt in DMF at room temperature .
  • Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions during amide bond formation .
  • Catalysts: Use of triethylamine as a base improves reaction efficiency .
  • Monitoring: Thin-layer chromatography (TLC) tracks reaction progress .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns protons and carbons in the triazolopyridazine core (e.g., methoxy group at δ ~3.9 ppm, aromatic protons at δ 7.2–8.5 ppm) .
    • 2D NMR (HSQC, HMBC): Resolves ambiguities in overlapping signals, such as distinguishing the propanamide linkage .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 386.12) .
  • HPLC: Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions (e.g., unexpected peaks in ¹H NMR) may arise from:

  • Rotamers: Amide bond rotation creates multiple conformers, observed as split signals. Use variable-temperature NMR (e.g., 298–343 K) to coalesce peaks .
  • Residual Solvents: DMF or DMSO-d₆ impurities mimic aromatic protons. Compare with solvent-free spectra .
  • Tautomerism: Triazolopyridazine rings exhibit tautomeric shifts. X-ray crystallography provides definitive structural confirmation .

Methodological Approach:

  • 2D NMR: Correlate ambiguous protons/carbons via HSQC and HMBC .
  • Isotopic Labeling: Synthesize deuterated analogs to track proton environments .

Advanced: What strategies improve the solubility and bioavailability of this compound in preclinical studies?

Answer:

  • Structural Modifications:
    • Introduce hydrophilic groups (e.g., hydroxyl, pyridine) to the propanamide chain .
    • Replace methoxy with ethoxy to enhance metabolic stability .
  • Formulation Approaches:
    • Use cyclodextrin-based complexes to increase aqueous solubility .
    • Nanoemulsions or liposomes for targeted delivery .
  • In Silico Modeling: Predict logP and solubility via QSPR models (e.g., Schrödinger’s QikProp) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer: Focus on modifying key pharmacophores:

  • Triazolopyridazine Core:
    • Replace methoxy with halogens (F, Cl) to assess electronic effects on target binding .
    • Test fused-ring analogs (e.g., benzothiazole) for improved affinity .
  • Propanamide Side Chain:
    • Vary substituents (e.g., methyl, trifluoromethyl) to study steric/electronic impacts .
    • Introduce heterocycles (thiazole, pyridine) to enhance solubility .

Experimental Workflow:

Synthesis: Parallel synthesis of 10–20 derivatives using combinatorial chemistry .

Screening: High-throughput assays (e.g., enzyme inhibition, cytotoxicity) .

Data Analysis: Multivariate regression to correlate structural features with activity .

Advanced: How can reaction conditions be systematically tested to address yield inconsistencies in large-scale synthesis?

Answer:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables:
    • Factors: Solvent (DMF vs. THF), temperature (0°C vs. 25°C), catalyst loading (1–5 mol%) .
    • Response Variables: Yield, purity, reaction time .
  • Scale-Up Adjustments:
    • Switch from batch to flow chemistry for exothermic reactions .
    • Optimize stirring rates to ensure homogeneity in viscous solvents (e.g., DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.